molecular formula C21H32N4O B5589382 N-cyclohexyl-N-methyl-3-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-pyridinamine

N-cyclohexyl-N-methyl-3-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-pyridinamine

Cat. No. B5589382
M. Wt: 356.5 g/mol
InChI Key: TYSZFSRUNNOZOX-FUHWJXTLSA-N
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Description

The compound N-cyclohexyl-N-methyl-3-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-pyridinamine belongs to a class of complex organic molecules featuring multiple functional groups, including pyridinamine, diazabicyclo[3.2.2]nonane, and carbonyl moieties. This structure suggests potential for diverse chemical reactivity and interactions based on the presence of nitrogen heteroatoms, cyclic frameworks, and carbonyl linkages.

Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step reactions that may include cycloaddition, amide bond formation, and cyclization processes. The detailed synthesis would likely involve strategic incorporation of the cyclohexyl and methyl groups into the diazabicyclo nonane and pyridinamine frameworks, ensuring the correct stereochemistry at the chiral centers.

Molecular Structure Analysis

The molecular structure is characterized by the presence of a diazabicyclo[3.2.2]nonane core, which is a bicyclic system that can impart rigidity to the molecule and influence its reactivity. The pyridinamine moiety introduces a heteroaromatic ring, potentially involved in π-π interactions, hydrogen bonding, and serving as a coordination site for metal ions.

Chemical Reactions and Properties

Given its structural features, the compound can undergo various chemical reactions, such as nucleophilic substitutions at the carbonyl or pyridinamine nitrogen, electrophilic aromatic substitutions on the pyridine ring, and cycloaddition reactions involving the diazabicyclo system. Its reactivity can be significantly influenced by the steric and electronic effects of the cyclohexyl and methyl substituents.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, would be influenced by its molecular structure. The presence of multiple nitrogen atoms might enhance solubility in polar solvents, while the bicyclic framework could contribute to a higher melting point and crystalline nature.

Chemical Properties Analysis

Chemically, the molecule's properties would be dictated by the functional groups it contains. The amine and amide groups can participate in hydrogen bonding, affecting its chemical stability and reactivity. The aromatic system may engage in π-π interactions, influencing its behavior in various chemical environments.

For detailed information on similar compounds and their properties, refer to the following studies:

  • The importance of C–H⋯N, C–H⋯π and π⋯π interactions in the crystal packing of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines (Lai, Mohr, & Tiekink, 2006).
  • Synthesis and crystal structure determination of 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile (Moustafa & Girgis, 2007).

Scientific Research Applications

Crystal Packing and Molecular Interactions

Studies have highlighted the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in the crystal packing of isomeric compounds closely related to the query compound. These interactions are crucial for understanding the structural stability and formation of layered structures within crystals. The research demonstrates how different types of intermolecular interactions contribute to the structural arrangement and stability of complex molecules (Lai, Mohr, & Tiekink, 2006).

Synthesis of Derivatives and Potential Applications

Another study focuses on the solvent-free synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, indicating the efficiency of certain catalysts under ambient conditions. This methodological advancement opens pathways for developing novel compounds with potential pharmacological applications (Ghorbani‐Vaghei & Amiri, 2014).

Antimicrobial and Antiparkinson Agents

Research into bicyclic analogs of piperazine, which share structural features with the query compound, has led to the synthesis of amides with potential activity as antiparkinson agents. This signifies the broader therapeutic relevance of structurally complex cyclohexyl derivatives in neurodegenerative disease treatment (Occelli, Fontanella, & Testa, 1977).

Luminescence and Crystal Engineering

In the realm of materials science, the synthesis and characterization of co-crystals based on bispyridyl-substituted α,β-unsaturated ketones with coformers have been investigated for their luminescent properties. These studies provide insight into the potential of such compounds in developing new materials with specific optical properties (Li et al., 2015).

Synthesis and Anticancer Activities

An efficient method for synthesizing cyclohexanone derivatives has been developed, showing significant anticancer activities across various cancer cell lines. This highlights the potential of cyclohexyl derivatives in contributing to the development of new anticancer drugs (Al-Majid et al., 2019).

properties

IUPAC Name

[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O/c1-23-13-16-10-11-18(15-23)25(14-16)21(26)19-9-6-12-22-20(19)24(2)17-7-4-3-5-8-17/h6,9,12,16-18H,3-5,7-8,10-11,13-15H2,1-2H3/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSZFSRUNNOZOX-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(C1)N(C2)C(=O)C3=C(N=CC=C3)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=C(N=CC=C3)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone

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